molecular formula C63H105O4P B12673927 tris(3-pentadecylphenyl) phosphate CAS No. 194497-74-0

tris(3-pentadecylphenyl) phosphate

Cat. No.: B12673927
CAS No.: 194497-74-0
M. Wt: 957.5 g/mol
InChI Key: OMJBHYUBFBQYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(3-pentadecylphenyl) phosphate: is an organophosphate compound with the molecular formula C63H105O4P . It is known for its use as a flame retardant in various industrial applications. The compound is characterized by its high molecular weight and the presence of long alkyl chains, which contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(3-pentadecylphenyl) phosphate typically involves the reaction of 3-pentadecylphenol with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine , to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

3C15H31C6H4OH+POCl3(C15H31C6H4O)3PO+3HCl3 \text{C15H31C6H4OH} + \text{POCl3} \rightarrow (\text{C15H31C6H4O})_3\text{PO} + 3 \text{HCl} 3C15H31C6H4OH+POCl3→(C15H31C6H4O)3​PO+3HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Tris(3-pentadecylphenyl) phosphate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form and .

    Oxidation: It can be oxidized to form corresponding phosphates and phenols.

    Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as or .

    Substitution: Nucleophiles such as or under mild conditions.

Major Products:

    Hydrolysis: 3-pentadecylphenol and phosphoric acid.

    Oxidation: Corresponding phosphates and phenols.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tris(3-pentadecylphenyl) phosphate is used as a flame retardant in polymers and textiles. Its high thermal stability and ability to form a protective char layer make it effective in reducing flammability.

Biology: Research has explored its potential effects on biological systems, particularly its role as an endocrine disruptor. Studies have shown that it can interfere with hormone signaling pathways.

Medicine: While not commonly used in medicine, its potential effects on biological systems have prompted studies on its toxicity and safety.

Industry: In addition to its use as a flame retardant, this compound is used as a plasticizer and lubricant in various industrial applications.

Mechanism of Action

The mechanism by which tris(3-pentadecylphenyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of materials. This layer acts as a barrier, preventing the spread of flames and reducing heat release. The compound also releases phosphoric acid upon decomposition, which promotes char formation and further enhances flame retardancy.

Comparison with Similar Compounds

    Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP): Another flame retardant with similar applications but different chemical structure.

    Triphenyl phosphate (TPhP): Used as a flame retardant and plasticizer, with a simpler structure compared to tris(3-pentadecylphenyl) phosphate.

    Tris(2-chloroethyl) phosphate (TCEP): Commonly used in textiles and electronics as a flame retardant.

Uniqueness: this compound is unique due to its long alkyl chains, which provide enhanced hydrophobicity and thermal stability. This makes it particularly effective in applications requiring high-performance flame retardants.

Properties

CAS No.

194497-74-0

Molecular Formula

C63H105O4P

Molecular Weight

957.5 g/mol

IUPAC Name

tris(3-pentadecylphenyl) phosphate

InChI

InChI=1S/C63H105O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46-58-49-43-52-61(55-58)65-68(64,66-62-53-44-50-59(56-62)47-41-38-35-32-29-26-23-20-17-14-11-8-5-2)67-63-54-45-51-60(57-63)48-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-45,49-57H,4-42,46-48H2,1-3H3

InChI Key

OMJBHYUBFBQYCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)CCCCCCCCCCCCCCC)OC3=CC=CC(=C3)CCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.